Cyclopropyl(pyridin-2-YL)methanamine hcl

Übersicht

Beschreibung

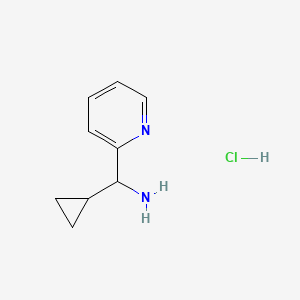

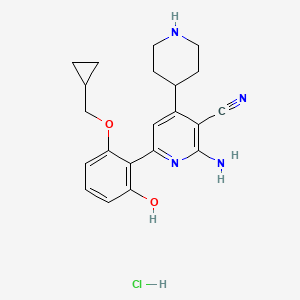

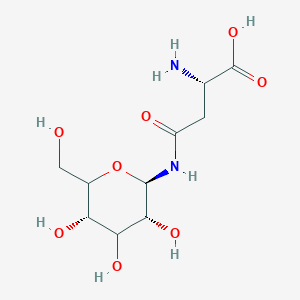

Cyclopropyl(pyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 . It is also known as ®-cyclopropyl (pyridin-2-yl)methanol hydrochloride .

Molecular Structure Analysis

The InChI code for Cyclopropyl(pyridin-2-YL)methanamine hcl is 1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H . This indicates the presence of a cyclopropyl group attached to a pyridin-2-yl group through a methanamine linkage, along with two hydrochloride ions.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 221.13 . The storage temperature is +4°C .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

Cyclopropyl(pyridin-2-yl)methanamine HCl derivatives have been synthesized and screened for anticonvulsant activity. Some compounds exhibited significant seizure protection after administration in various models. For example, compounds such as N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine and N-(3phenylallylidene)(pyridin-3-yl)methanamine showed promising results with high protective indices (Pandey & Srivastava, 2011).

Antiviral Activity

A study on spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including derivatives of this compound, revealed significant inhibition of the cytopathicity of influenza A virus. These compounds showed specificity as anti-influenza A virus agents (Kolocouris et al., 1994).

Catalytic Applications

Derivatives of this compound have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds showed good catalytic activity and selectivity in various applications (Roffe et al., 2016).

Coordination Chemistry

The compound has been utilized in synthesizing chelating and bridging ligands for various metals. For example, N-(pyridin-2-ylmethylene)-1-(pyridin-3-yl)methanamine derivatives have shown interesting coordination geometries and properties when reacted with different metal salts (Tabatabaei et al., 2015).

Anticancer Activity

Certain palladium(II) and platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine, have shown anticancer activity against various human cancerous cell lines. This points towards the potential use of these complexes in cancer treatment (Mbugua et al., 2020).

Photocytotoxicity

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibited photocytotoxic properties, demonstrating potential for therapeutic applications in red light (Basu et al., 2014).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to remove the person to fresh air, rinse skin with water, rinse eyes cautiously with water, and rinse mouth respectively. If symptoms persist, seek medical attention . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

While specific future directions for Cyclopropyl(pyridin-2-YL)methanamine hcl are not mentioned in the search results, related compounds have been synthesized and evaluated for potential biological activities . This suggests that this compound could also be explored for similar applications in the future.

Wirkmechanismus

Mode of Action

It’s known that pyridin-2-yl methanones can be synthesized from pyridin-2-yl-methanes through a direct csp3-h oxidation approach . This suggests that the compound might interact with its targets through a similar mechanism, possibly leading to changes in the oxidation state of the target molecules.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including the oxidation of primary and secondary amines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclopropyl(pyridin-2-YL)methanamine HCl. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

cyclopropyl(pyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOQXOUIBFTFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676886 | |

| Record name | 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478263-93-3 | |

| Record name | 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)